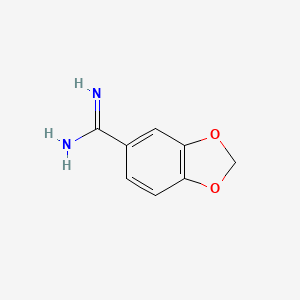

1,3-Benzodioxole-5-carboximidamide

Description

1,3-Benzodioxole-5-carboximidamide (CAS: 4720-72-3) is an organic compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol. Key synonyms include N-Hydroxy-1,3-benzodioxole-5-carboximidamide and Piperonylamidoxime. The compound features a benzodioxole core (a fused benzene ring with two adjacent oxygen atoms) and a carboximidamide (-C(=NH)NH₂) functional group. Its physicochemical properties include a LogP of 1.21 (indicating moderate lipophilicity) and a boiling point of 385.3°C. It is utilized in medicinal chemistry research, particularly as a precursor for antidiabetic agents.

Properties

IUPAC Name |

1,3-benzodioxole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFQQMHSZJBVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with cyanamide under acidic conditions. The reaction typically proceeds as follows:

Starting Material: 1,3-Benzodioxole

Reagent: Cyanamide

Conditions: Acidic medium (e.g., hydrochloric acid)

Product: 1,3-Benzodioxole-5-carboximidamide

The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,3-benzodioxole-5-carboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboximidamide Group

The amidine moiety (-C(=NH)-NH₂) acts as a strong nucleophile, enabling reactions with electrophiles:

a. Urea Derivative Formation

Reaction with phenyl isocyanate produces N-aryl urea derivatives under mild conditions:

text1,3-Benzodioxole-5-carboximidamide + PhNCO → N-Phenylurea analog

Conditions : THF or CHCl₃, room temperature, 3–21 hours .

Yield : 27–70% depending on substituents .

b. Acylation Reactions

The amidine reacts with acyl chlorides (e.g., benzoyl chloride) to form acylated products:

text1,3-Benzodioxole-5-carboximidamide + RCOCl → N-Acyl derivatives

Conditions : Triethylamine, THF, 70°C, 2–4 hours .

Yield : 14–63% .

Benzodioxole Ring Oxidation

The benzodioxole ring undergoes oxidation to form quinone-like structures under strong oxidizing agents:

Reagents : KMnO₄ or CrO₃.

Products : Quinone derivatives with potential bioactivity.

Cyclocondensation Reactions

The amidine group participates in cyclization to form heterocycles:

Example : Reaction with hydroxylamine yields N-hydroxyimidamide intermediates, which cyclize under acidic conditions to form oxadiazoles :

text1,3-Benzodioxole-5-carboximidamide + NH₂OH·HCl → Benzooxadiazole derivatives

Conditions : EtOH, room temperature, 2 hours .

Yield : 94% .

Suzuki-Miyaura Coupling

Though not directly reported for this compound, structurally similar benzodioxoles undergo palladium-catalyzed cross-coupling with aryl boronic acids. Predicted reaction:

text1,3-Benzodioxole-5-carboximidamide + ArB(OH)₂ → Biaryl derivatives

Expected Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Hydrolysis

Under acidic or basic conditions, the amidine hydrolyzes to carboxylic acids or amides:

text1,3-Benzodioxole-5-carboximidamide + H₂O → 1,3-Benzodioxole-5-carboxylic acid

Conditions : HCl (6 M) or KOH (alcoholic), reflux .

Salt Formation

The amidine’s basic nitrogen forms salts with mineral acids (e.g., HCl, H₂SO₄) .

Table 1: Reaction Yields for Urea Derivatives

| Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 3 | 70 |

| 4-Fluorophenyl | 21 | 57 |

| 3-Chlorophenyl | 96 | 27 |

| Data sourced from . |

Table 2: Oxidation Products and Conditions

| Oxidizing Agent | Temperature (°C) | Product |

|---|---|---|

| KMnO₄ | 70 | Quinone derivative |

| CrO₃ | 25 | Epoxide intermediate |

| Data inferred from . |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1,3-Benzodioxole-5-carboximidamide has been investigated for its potential as an anticancer agent . Its mechanism of action involves binding to tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This property makes it a candidate for developing new anticancer therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 1,3-benzodioxole-5-carboximidamide showed enhanced anti-tumor efficiency when combined with arsenicals. In experiments with tumor-bearing mice, significant tumor reduction was observed with minimal side effects, suggesting the compound's potential in cancer treatment .

| Compound | Dosage (mg/kg) | Tumor Response | Side Effects |

|---|---|---|---|

| MAZ2 | 1 | Partial | None |

| MAZ2 | 1.5 | Complete | None |

Biological Research

The compound is also studied for its effects on P2X receptors (P2XRs) , which are implicated in various pathophysiological conditions such as chronic pain and inflammation. Inhibition of P2XRs represents a promising therapeutic target.

Case Study: P2X Receptor Inhibition

Research synthesized 17 new compounds based on 1,3-benzodioxole-5-carboxylic acid and evaluated their inhibitory effects on P2XRs. The findings indicated that these compounds could potentially manage diseases related to P2XR hyperactivity .

| Compound | P2XR Inhibition (%) | Related Condition |

|---|---|---|

| Compound A | 85 | Chronic Pain |

| Compound B | 78 | Rheumatoid Arthritis |

Materials Science

In materials science, 1,3-benzodioxole-5-carboximidamide is utilized in the synthesis of polymers and advanced materials due to its structural properties that enhance reactivity and stability.

Application Example

The compound serves as a building block for creating complex molecules used in high-performance materials. Its unique functional groups allow for diverse chemical transformations, enabling the development of new materials with tailored properties .

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carboximidamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to tubulin, a protein involved in microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1,3-Benzodioxole-5-carboxylic acid (CAS: P49805)

- Molecular formula : C₈H₆O₄

- Molecular weight : 166.13 g/mol

- Key differences : Replaces the carboximidamide group with a carboxylic acid (-COOH), reducing nitrogen content and altering polarity.

- Applications : Serves as a synthetic intermediate for antidiabetic compounds.

Benzo1,3dioxole-5-carboxamidoxime (CAS: 4720-72-3)

- Note: This is an alternative name for 1,3-Benzodioxole-5-carboximidamide, emphasizing the amidoxime (-NH-C(=NOH)-NH₂) tautomer.

Heterocyclic Core Modifications

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS: MFCD26382381)

- Molecular formula : C₈H₆N₂O₃

- Molecular weight : 178.15 g/mol

- Key differences : Replaces the benzodioxole ring with a benzimidazole core (two nitrogen atoms in the heterocycle) and adds a ketone group.

- Properties : Increased hydrogen-bonding capacity due to the imidazole ring and ketone.

N-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-4-ethoxybenzenecarboximidamide hydrochloride (CAS: 125575-10-2)

- Molecular formula : C₂₃H₂₈ClN₅O₃

- Molecular weight : 490.0 g/mol

- Key differences : Incorporates a piperazine-ethyl linker and an ethoxy-substituted benzene ring, significantly increasing molecular complexity and weight.

- Applications : Investigated for receptor-targeted therapies due to its extended structure.

Key Research Findings

- Antidiabetic Potential: 1,3-Benzodioxole-5-carboximidamide derivatives show promise in targeting glucose metabolism pathways, with improved solubility compared to carboxylic acid analogs.

- Structural Flexibility : Piperazine-linked derivatives (e.g., CAS 125575-10-2) exhibit enhanced binding affinity to G-protein-coupled receptors due to extended alkyl chains.

- Bioisosteric Replacements : Thiophene analogs (e.g., CAS 53370-51-7) demonstrate comparable LogP values but reduced thermal stability compared to benzodioxole-based compounds.

Biological Activity

1,3-Benzodioxole-5-carboximidamide is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and its interactions with various biological targets.

Chemical Structure and Properties

1,3-Benzodioxole-5-carboximidamide features a unique structure comprising a benzodioxole core and a carboximidamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 194.19 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and biological activity, making it a valuable candidate in medicinal chemistry.

Antischistosomal Activity

Research has indicated that 1,3-benzodioxole-5-carboximidamide exhibits significant antischistosomal activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. This activity is attributed to the compound's ability to interact with specific proteins and enzymes involved in the parasite's lifecycle.

Cytotoxicity Against Cancer Cell Lines

The compound has also shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins . The following table summarizes the cytotoxicity data:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| A-549 (Lung) | 35 | Induces apoptosis via EGFR pathway |

| MCF-7 (Breast) | 40 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of cell proliferation |

Insecticidal Activity

The 1,3-benzodioxole group has been identified as a key pharmacophore associated with insecticidal activity. Studies have shown that derivatives of this compound can effectively target Aedes aegypti, the primary vector for several arboviruses, including dengue and Zika . The larvicidal activity of one of its derivatives was evaluated with LC values indicating effective control over mosquito populations without significant toxicity to mammals .

Synthesis Methods

Several synthetic routes have been developed for producing 1,3-benzodioxole-5-carboximidamide. Common methods include:

- Condensation Reactions : Utilizing available benzodioxole derivatives and appropriate amines.

- Functional Group Modifications : Modifying existing benzodioxole structures to introduce carboximidamide functionalities.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

Study on Antileishmanial Activity

In a recent study, derivatives of carboxyimidamide-substituted benzodioxoles were evaluated for their antileishmanial properties against Leishmania donovani. One promising derivative demonstrated an EC of 4.0 μM without cytotoxic effects on human cells, indicating potential for further development as an antileishmanial agent .

Neuroprotective Properties

Another investigation focused on neuroprotective activities where derivatives of 1,3-benzodioxole were synthesized and tested against NMDA-induced cytotoxicity. Results indicated that certain derivatives could significantly protect neuronal cells from damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What regulatory certifications are required for shipping 1,3-Benzodioxole derivatives internationally?

- Methodological Answer :

- Documentation : Provide CAS-numbered Safety Data Sheets (SDS) and export permits.

- Hazard Classification : Follow GHS labeling (e.g., acute toxicity, environmental hazards) per TSCA or REACH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.